(S)-Pregabalin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Pregabalin-d4 is a deuterated form of (S)-Pregabalin, a compound known for its use in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics.
Mechanism of Action
Target of Action
It’s important to note that the compound’s targets play a crucial role in its mechanism of action .
Mode of Action
The mode of action of (S)-Pregabalin-d4 involves its interaction with its targets, leading to various changes in the cellular environment
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics is the study of how an organism affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties significantly impact the bioavailability of a drug
Result of Action
These effects are a direct result of the compound’s interaction with its targets and its influence on biochemical pathways .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pregabalin-d4 typically involves the incorporation of deuterium atoms into the (S)-Pregabalin molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts, such as palladium on carbon, and controlled reaction conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Pregabalin-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or sodium cyanide are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-Pregabalin-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of (S)-Pregabalin.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity and metabolism.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of (S)-Pregabalin.
Industry: Utilized in the development of new pharmaceuticals with improved metabolic stability and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Pregabalin: The non-deuterated form, widely used in clinical settings.
Gabapentin: Another compound used for similar therapeutic purposes but with different pharmacokinetic properties.
Lacosamide: Used for the treatment of epilepsy, with a different mechanism of action.
Uniqueness
(S)-Pregabalin-d4 is unique due to the presence of deuterium atoms, which can lead to improved metabolic stability and altered pharmacokinetics compared to its non-deuterated counterpart. This makes it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
1276197-54-6 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
163.253 |
IUPAC Name |
(3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1/i4D2,5D2 |
InChI Key |
AYXYPKUFHZROOJ-LCCDPTQESA-N |
SMILES |
CC(C)CC(CC(=O)O)CN |
Synonyms |
(3S)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid; (S)-(+)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid; (S)-3-(Ammoniomethyl)-5-methylhexanoate-d4; CI 1008-d4; Lyrica-d4; PD 144723-d4; Pregabalin-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.